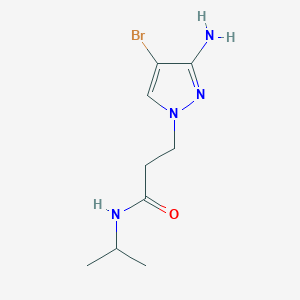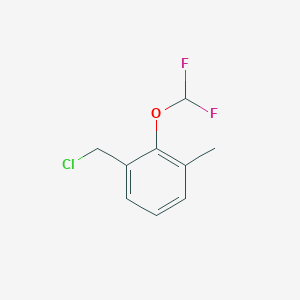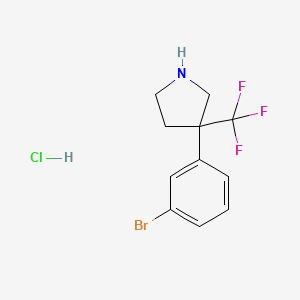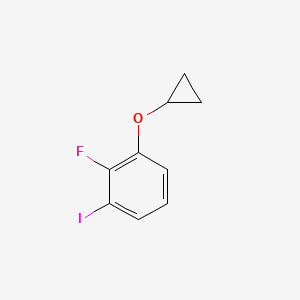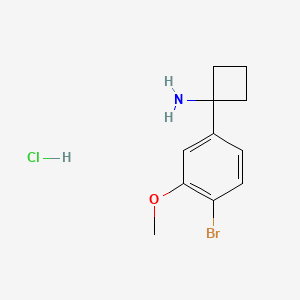
1-(4-Bromo-3-methoxyphenyl)cyclobutan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-3-methoxyphenyl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C11H14BrNO·HCl It is a cyclobutanamine derivative, characterized by the presence of a bromine atom and a methoxy group on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-methoxyphenyl)cyclobutan-1-amine hydrochloride typically involves the following steps:
Bromination: The starting material, 3-methoxyphenylcyclobutan-1-amine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Cyclobutanation: The brominated intermediate is then subjected to cyclobutanation, which involves the formation of the cyclobutane ring. This step may require specific catalysts and reaction conditions to ensure the desired product is obtained.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
1-(4-Bromo-3-methoxyphenyl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 1-(3-methoxyphenyl)cyclobutan-1-amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(4-bromo-3-methoxyphenyl)cyclobutan-1-carboxylic acid.
Reduction: Formation of 1-(3-methoxyphenyl)cyclobutan-1-amine.
Substitution: Formation of 1-(4-azido-3-methoxyphenyl)cyclobutan-1-amine or 1-(4-cyano-3-methoxyphenyl)cyclobutan-1-amine.
科学的研究の応用
1-(4-Bromo-3-methoxyphenyl)cyclobutan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 1-(4-Bromo-3-methoxyphenyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the phenyl ring may play a crucial role in its binding affinity and selectivity towards certain enzymes or receptors. The cyclobutanamine moiety may contribute to its overall stability and bioavailability.
類似化合物との比較
1-(4-Bromo-3-methoxyphenyl)cyclobutan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(4-Bromo-3-methylphenyl)cyclobutan-1-amine: Differing by the presence of a methyl group instead of a methoxy group.
1-(4-Methoxyphenyl)cyclobutan-1-amine: Lacking the bromine atom.
1-(4-Bromophenyl)cyclobutan-1-amine: Lacking the methoxy group.
特性
分子式 |
C11H15BrClNO |
|---|---|
分子量 |
292.60 g/mol |
IUPAC名 |
1-(4-bromo-3-methoxyphenyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14BrNO.ClH/c1-14-10-7-8(3-4-9(10)12)11(13)5-2-6-11;/h3-4,7H,2,5-6,13H2,1H3;1H |
InChIキー |
XBRZIJHNGKWOCM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2(CCC2)N)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






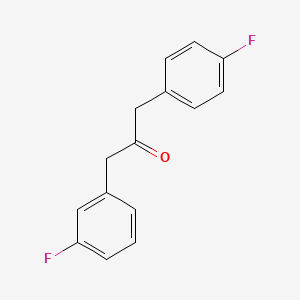
![2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol](/img/structure/B13556450.png)
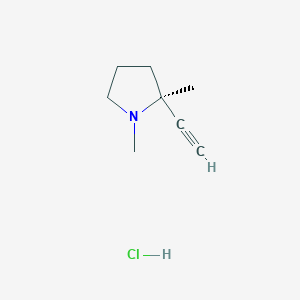
![4,7-Dioxa-11,16-diazatetracyclo[8.6.0.03,8.011,15]hexadeca-1,3(8),9,15-tetraen-13-amine;dihydrochloride](/img/structure/B13556459.png)

